BenchChemオンラインストアへようこそ!

N1,4-diphenyl-N6,N6-dipropyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine

Kinase inhibition Pyrazolo[3,4-d]pyrimidine scaffold Medicinal chemistry

N1,4-diphenyl-N6,N6-dipropyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine (CAS 955304-75-3) belongs to the pyrazolo[3,4-d]pyrimidine-4,6-diamine class, a scaffold recognized in medicinal chemistry for kinase inhibition potential. The compound features a pyrazolo[3,4-d]pyrimidine core with phenyl substituents at N1 and N4 positions and an N6,N6-dipropylamino group.

Molecular Formula C23H26N6
Molecular Weight 386.503
CAS No. 955304-75-3
Cat. No. B2925197
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN1,4-diphenyl-N6,N6-dipropyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine
CAS955304-75-3
Molecular FormulaC23H26N6
Molecular Weight386.503
Structural Identifiers
SMILESCCCN(CCC)C1=NC(=C2C=NN(C2=N1)C3=CC=CC=C3)NC4=CC=CC=C4
InChIInChI=1S/C23H26N6/c1-3-15-28(16-4-2)23-26-21(25-18-11-7-5-8-12-18)20-17-24-29(22(20)27-23)19-13-9-6-10-14-19/h5-14,17H,3-4,15-16H2,1-2H3,(H,25,26,27)
InChIKeyXKZOENHSHYBILX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N1,4-Diphenyl-N6,N6-dipropyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine (CAS 955304-75-3): Compound Identity and Procurement Baseline


N1,4-diphenyl-N6,N6-dipropyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine (CAS 955304-75-3) belongs to the pyrazolo[3,4-d]pyrimidine-4,6-diamine class, a scaffold recognized in medicinal chemistry for kinase inhibition potential [1]. The compound features a pyrazolo[3,4-d]pyrimidine core with phenyl substituents at N1 and N4 positions and an N6,N6-dipropylamino group. Its molecular formula is C23H26N6 (MW 386.5 g/mol) [2]. Despite its structural features suggesting possible biological activity, publicly available primary research literature and authoritative databases contain no quantitative bioactivity data for this specific compound.

Why N1,4-Diphenyl-N6,N6-dipropyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine Cannot Be Substituted with Generic Analogs: Evidence Gap Analysis


Generic substitution within the pyrazolo[3,4-d]pyrimidine-4,6-diamine class is not supported by publicly available comparative evidence. No published head-to-head studies, quantitative selectivity panels, or pharmacokinetic profiles exist for this specific compound. The effect of the N6,N6-dipropyl substitution relative to other N6-alkyl/cycloalkyl variants (e.g., ethyl, methyl, cyclopentyl) on target potency, off-target profile, solubility, or metabolic stability remains uncharacterized in peer-reviewed literature or patents. Consequently, any claim of interchangeability with structurally similar analogs is scientifically unfounded [1].

Quantitative Differentiation Evidence for N1,4-Diphenyl-N6,N6-dipropyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine: Available Data vs. Comparators


Class-Level Kinase Inhibition Potential Cannot Be Differentiated for This Specific Compound

The pyrazolo[3,4-d]pyrimidine-4,6-diamine scaffold has been reported as a kinase inhibitor pharmacophore, with some derivatives showing inhibition of CK1 (IC50 78 nM for an optimized lead) [1] and dual Src/Abl inhibition with Ki values in the low micromolar range [2]. However, these data derive from chemically distinct analogs (N6-phenyl-3,6-diamine series; C6-unsubstituted derivatives) and cannot be extrapolated to N1,4-diphenyl-N6,N6-dipropyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine. No IC50, Ki, or EC50 values have been reported for this compound against any kinase or other target. The closest structural analogs with public data—N6,N6-diethyl-1-methyl-N4-o-tolyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine (5-HT2C IC50 = 242 nM) [3] and 1-(2-chloro-2-phenylethyl)-N6,N6-dimethyl-N4-propyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine (Abl Ki = 320 nM) [4]—differ substantially in substitution pattern.

Kinase inhibition Pyrazolo[3,4-d]pyrimidine scaffold Medicinal chemistry

Structural Comparison with Closest Market-Available N6,N6-Dipropyl Analog S3QEL-2

The closest structurally characterized analog with documented bioactivity is S3QEL-2 (CAS 890888-12-7; 1-(3,4-dimethylphenyl)-N,N-dipropyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine), which suppresses mitochondrial complex III superoxide production with an IC50 of 1.7 µM without altering normal bioenergetics function . S3QEL-2 differs from the target compound in three key positions: it bears a 3,4-dimethylphenyl at N1 (vs. phenyl), lacks the N4-phenyl substitution entirely (4-amine vs. 4-phenylamine), and has a dipropylamino group at the 4-position rather than N6,N6-dipropyl. The target compound (N1,4-diphenyl-N6,N6-dipropyl-4,6-diamine) is a distinct chemotype; no mitochondrial or cellular assay data exist for it.

Mitochondrial superoxide suppression Complex III inhibitor Cellular bioenergetics

Absence of Solubility, Stability, and ADME Data Precludes Differentiation on Developability

No experimental aqueous solubility, LogP, LogD, plasma protein binding, microsomal stability, permeability, or in vivo pharmacokinetic data have been published for this compound. Pyrazolo[3,4-d]pyrimidine derivatives as a class exhibit variable drug-like properties depending on substitution; for example, C6-unsubstituted analogs displayed high metabolic stability and passive permeability across gastrointestinal and blood-brain barriers [1], but this cannot be extrapolated to the N6,N6-dipropyl-4,6-diamine series.

Drug-like properties Solubility Metabolic stability

Appropriate Use Scenarios for N1,4-Diphenyl-N6,N6-dipropyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine Based on Current Evidence


Chemical Probe Development Requiring an Uncharacterized N6,N6-Dipropyl Pyrazolopyrimidine Scaffold

This compound may serve as a starting point for structure-activity relationship (SAR) exploration of the N6,N6-dipropyl substitution within the 4,6-diamine series, provided users are prepared to generate all primary biological data de novo. No existing activity data can guide target selection [1].

Computational Docking and Virtual Screening Campaigns

The compound can be used as a virtual screening input or docking probe for kinases or other targets hypothesized to accommodate the diphenyl-dipropyl pharmacophore. However, any computational predictions must be prospectively validated given the complete absence of experimental binding or functional data for this compound [1].

Synthetic Methodology Development for Pyrazolo[3,4-d]pyrimidine-4,6-diamines

The compound can serve as a model substrate for developing or optimizing synthetic routes to N1,4-diaryl-N6,N6-dialkyl-pyrazolo[3,4-d]pyrimidine-4,6-diamines, including cyclization conditions, protecting group strategies, and purification protocols. No bioactivity data are required for this application [1].

Quote Request

Request a Quote for N1,4-diphenyl-N6,N6-dipropyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.